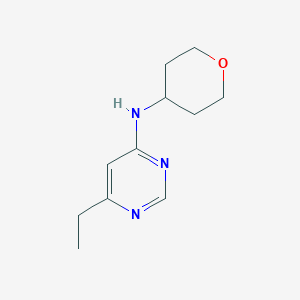

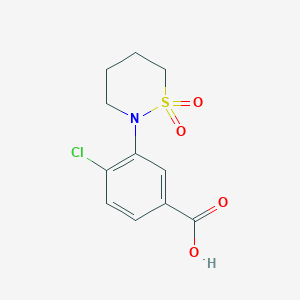

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors (MET I) .

Synthesis Analysis

Pyrimidinamine derivatives are designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds have shown excellent fungicidal activity .Molecular Structure Analysis

The optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

Pyrimidinamines are one of the most important pyrimidine insecticides, which belong to an important kind mitochondrial respiration inhibitors interrupting the mitochondrial electron transport by inhibition of NADH: ubiquinone oxidoreductase (complex I) .Physical And Chemical Properties Analysis

The molecular formula of 4-pyrimidinamine is C4H5N3 and its molecular weight is 95.104 g/mol .Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

The compound 6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine and its derivatives have been explored in various scientific research contexts, particularly in the synthesis of heterocyclic compounds that demonstrate significant biological activities. A pivotal aspect of research involves the synthesis of pyrimidine linked pyrazole heterocyclics through microwave irradiative cyclocondensation, showcasing their potential in insecticidal and antibacterial applications. For instance, the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions leads to the formation of compounds evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Chemical Transformations and Rearrangements

Chemical transformations and novel rearrangements involving pyrimidine derivatives highlight the compound's versatility in synthetic chemistry. A notable rearrangement of 1-(2-aminoaryl)imidazoles to 6-Ethyl-2,4-bis(1H-imidazol-1-yl)pyrimidin-5-amine in the presence of acetic anhydride exemplifies the structural and functional diversity achievable through chemical modifications, thereby opening new avenues for research into pyrimidine chemistry and its applications (Lampe, Meo, & Traina, 1994).

Antimicrobial and Antitumor Activities

The exploration of pyrimidine derivatives for their antimicrobial and antitumor activities is a significant area of research. Compounds synthesized from pyrimidine derivatives have been tested for low antibacterial and antitumor activities, providing insights into their potential medical applications and the necessity for further optimization to enhance their biological efficacy (Gasparyan et al., 2016).

Hybrid Molecules for Tuberculosis Treatment

The development of hybrid molecules incorporating pyrimidine for the treatment of tuberculosis represents an innovative research direction. Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their activity against mycobacterium tuberculosis, demonstrating the potential of pyrimidine derivatives in the development of new therapeutic agents (Vavaiya et al., 2022).

Direcciones Futuras

Especially, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus almost on par with well-known antiviral commercial drug, Ribavirin and further modification of these amines would definitely pose lead molecule towards antiviral therapeutics .

Propiedades

IUPAC Name |

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-9-7-11(13-8-12-9)14-10-3-5-15-6-4-10/h7-8,10H,2-6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRYJHDMXNGERU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-N-(oxan-4-yl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2437421.png)

![N-cyclopentyl-N-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amine](/img/structure/B2437423.png)

![2-Fluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2437425.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2437427.png)

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)